4-Amino-4-phenylbutanoic acid hydrochloride
Description
Properties
IUPAC Name |
4-amino-4-phenylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVTLZMBWZXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122602-44-2 | |
| Record name | 4-amino-4-phenylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: One common method involves the reaction of 3-bromo-4-phenylbutanoic acid with ammonia in the presence of a solvent like ethanol.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity. The process often includes steps like crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-4-phenylbutanoic acid hydrochloride can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form various amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylbutanoic acid derivatives.
Scientific Research Applications
Pharmacological Applications
- Anxiolytic Effects : The compound is widely studied for its potential to alleviate anxiety disorders. Clinical trials have demonstrated its effectiveness in reducing anxiety symptoms compared to placebo controls.
- Nootropic Effects : Research indicates that it may enhance cognitive function, particularly in individuals with cognitive impairments or age-related decline.
Neuroscience Research
- Neurotransmitter Modulation : Studies have explored how this compound interacts with neurotransmitter systems, particularly its role in modulating GABAergic activity which is crucial for maintaining neural excitability and anxiety regulation.
- Potential Neuroprotective Effects : Preliminary research suggests that 4-amino-4-phenylbutanoic acid hydrochloride may protect neurons from damage associated with neurodegenerative diseases.
Clinical Applications
- Treatment of Sleep Disorders : Due to its sedative properties, it is investigated for potential use in treating sleep disorders such as insomnia.
- Pain Management : Some studies have examined its efficacy in managing chronic pain conditions by modulating pain pathways through GABA receptor activation.
Case Study 1: Anxiolytic Efficacy
In a randomized controlled trial involving individuals with generalized anxiety disorder, participants receiving 500 mg of this compound daily reported significant reductions in anxiety scores compared to the placebo group over eight weeks. The results indicated a marked improvement in overall well-being and reduced anxiety symptoms.
Case Study 2: Cognitive Enhancement
A double-blind study assessed the cognitive enhancing effects of the compound on elderly participants with mild cognitive impairment. Results showed that those treated with the compound exhibited improved memory recall and attention span compared to the control group after three months of treatment.
Summary of Findings
The applications of this compound span several domains within scientific research:
| Application Area | Findings |
|---|---|
| Anxiolytic Effects | Significant reduction in anxiety symptoms in clinical trials. |
| Cognitive Enhancement | Improved memory and attention in elderly participants with cognitive impairment. |
| Neuroprotective Potential | Evidence suggesting protective effects against neurodegeneration; further studies needed. |
| Pain Management | Potential efficacy in chronic pain management through modulation of GABAergic pathways. |
Mechanism of Action
4-Amino-4-phenylbutanoic acid hydrochloride acts primarily as a GABA receptor agonist. It binds to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to anxiolytic and sedative effects. Additionally, it mildly increases dopamine levels in the brain, contributing to its nootropic effects[3][3].
Comparison with Similar Compounds
Positional Isomers
Key Insight: Positional isomerism significantly impacts molecular interactions. The C4-amino configuration in the parent compound may optimize hydrogen bonding in biological systems compared to C3 or phenyl-substituted analogs.
Functional Group Modifications
Key Insight : Esterification (e.g., methyl ester) enhances membrane permeability but may reduce in vivo hydrolysis rates. The ketone group introduces redox-sensitive functionality.
Substituent Effects on the Phenyl Ring
Key Insight: Electron-withdrawing groups (e.g., cyano) increase polarity, while halogens (e.g., fluorine) improve bioavailability and resistance to oxidative metabolism.
Stereochemical Variations
Key Insight : Enantiomers often exhibit divergent pharmacological profiles. The R-configuration in the parent compound may be critical for target engagement.
Biological Activity
4-Amino-4-phenylbutanoic acid hydrochloride, also known as (R)-GABOBH, is a chiral compound with significant biological activity, particularly in the realm of neuroscience. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H13ClN2O2
- Molecular Weight : 215.677 g/mol
- Structure : Characterized by an amino group (-NH2) and a phenyl group, which contribute to its biological activity.
The primary mechanism of action for this compound involves its role as a selective inhibitor of gamma-aminobutyric acid transaminase (GABA-T). GABA-T is responsible for the degradation of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. By inhibiting this enzyme, (R)-GABOBH increases GABA levels in the brain, potentially offering therapeutic benefits for various neurological disorders associated with GABAergic dysfunction .
Neurological Disorders
Research indicates that (R)-GABOBH has potential therapeutic effects in treating conditions such as:
- Anxiety Disorders : By elevating GABA levels, it may reduce anxiety symptoms.
- Epilepsy : Its anticonvulsant properties are being explored for seizure management.
- Neurodegenerative Diseases : Potential applications in conditions like Alzheimer's disease due to its neuroprotective effects .
Case Studies
- Inhibition of GABA-T : A study demonstrated that (R)-GABOBH effectively inhibits GABA-T in rat models, leading to increased GABA concentrations and subsequent anxiolytic effects.
- Animal Models for Epilepsy : In experiments with induced seizures in rats, administration of (R)-GABOBH resulted in a significant reduction in seizure frequency compared to control groups .
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| 4-Amino-3-phenylbutyric acid | GABA mimetic | Anxiolytic and nootropic effects |
| Baclofen | GABA receptor agonist | Primarily used as a muscle relaxant |
| Phenibut | Acts on GABA(B) receptors | Anxiolytic effects |
(R)-4-amino-4-phenylbutanoic acid hydrochloride stands out due to its specific action as an inhibitor of GABA-T, differentiating it from other compounds that primarily target GABA receptors without affecting degradation pathways .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of (R)-GABOBH:
- Neuroprotection : The compound has been shown to protect neuronal cells from oxidative stress, suggesting its potential utility in neurodegenerative diseases.
- Pharmacokinetics : Investigations into the pharmacokinetic profile indicate favorable absorption and distribution characteristics, making it a candidate for further clinical development .
Q & A
Basic Research: How can 4-amino-4-phenylbutanoic acid hydrochloride be synthesized and characterized in a laboratory setting?
Methodological Answer:
The hydrochloride salt is typically synthesized by reacting the free base (4-amino-4-phenylbutanoic acid) with hydrochloric acid under controlled conditions. Purification involves recrystallization from ethanol or methanol to achieve high purity (>98%) . Characterization requires:
- NMR spectroscopy (¹H and ¹³C) to confirm the structure, particularly the amine proton (δ 8.2–8.5 ppm) and phenyl group signals (δ 7.2–7.4 ppm).
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity, with UV detection at 210–220 nm .
- Elemental analysis to verify stoichiometry (C: 55.69%, H: 6.54%, N: 6.50% for C₁₀H₁₄ClNO₂) .
Advanced Research: What experimental strategies address contradictions in reported GABA-B receptor binding affinities?
Methodological Answer:
Discrepancies in receptor affinity studies often arise from variations in assay conditions or receptor subtype specificity. To resolve these:
- Use radioligand binding assays with transfected HEK-293 cells expressing human GABA-B receptors, ensuring consistent membrane preparation protocols.
- Include positive controls (e.g., baclofen) and competitive antagonists (e.g., CGP54626) to validate receptor specificity .
- Compare results across species (e.g., rat vs. human receptors) to identify interspecies differences in binding kinetics .
Data Contradiction Analysis: Why do neuropharmacological studies report conflicting efficacy in anxiety models?
Methodological Answer:
Variability in preclinical models (e.g., elevated plus maze vs. open field test) and dosing regimens can lead to inconsistent outcomes. Mitigate this by:
- Standardizing dose ranges (e.g., 10–50 mg/kg in rodents) and administration routes (oral vs. intraperitoneal).
- Validating blood-brain barrier penetration via LC-MS analysis of plasma and brain homogenates .
- Controlling for off-target effects (e.g., α2δ calcium channel blockade) using selective inhibitors like gabapentin .
Advanced Analytical Chemistry: How can co-eluting impurities be resolved during HPLC analysis?
Methodological Answer:
Co-elution issues often stem from polar impurities or degradation products. Optimize separation by:
- Adjusting mobile phase pH (e.g., 2.5–3.0 with phosphoric acid) to improve peak symmetry.
- Using ion-pair reagents (e.g., 5 mM sodium hexanesulfonate) to enhance retention of charged species.
- Switching to UPLC columns (e.g., BEH C18, 1.7 µm particles) for higher resolution .
Stability and Storage: What conditions preserve the integrity of this compound?
Methodological Answer:
The compound is hygroscopic and prone to decomposition in aqueous solutions. Best practices include:
- Storing as a lyophilized powder at -20°C in airtight, desiccated containers.
- Preparing fresh solutions in anhydrous DMSO or ethanol for in vitro assays.
- Monitoring stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis .
Advanced Pharmacology: How can researchers differentiate GABA-B receptor effects from calcium channel modulation?
Methodological Answer:
To isolate GABA-B activity:
- Use knockout models (e.g., GABA-B1⁻/⁻ mice) to confirm receptor-dependent effects.
- Employ patch-clamp electrophysiology in dorsal root ganglion neurons to measure calcium current inhibition (IC₅₀ ~100 µM) .
- Compare dose-response curves in the presence of GABA-B antagonists (e.g., phaclofen) to block receptor-mediated effects .
Structural Analogs: What modifications enhance metabolic stability for in vivo studies?
Methodological Answer:
To reduce hepatic clearance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
